

A Comparative Analysis of Chloroethyne Mass Spectrometry Data from the NIST Database

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chloroethyne	
Cat. No.:	B1205976	Get Quote

For researchers, scientists, and professionals in drug development, accurate identification and characterization of compounds are paramount. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) data for **chloroethyne** and structurally related compounds, referencing the comprehensive National Institute of Standards and Technology (NIST) database. This objective comparison is supported by experimental data and detailed methodologies to ensure reproducibility and accurate interpretation.

Quantitative Mass Spectrometry Data Comparison

The following table summarizes the key mass spectrometry data for **chloroethyne**, di**chloroethyne**, and vinyl chloride, obtained under electron ionization (EI) conditions. The data, sourced from the NIST Mass Spectrometry Data Center, highlights the distinct fragmentation patterns that enable the identification of each compound.[1][2][3]



Compound	Chemical Formula	Molecular Weight (g/mol)	Major m/z Peaks (Relative Intensity %)
Chloroethyne	C ₂ HCl	60.482[1][4]	62 (M+2, 33%), 60 (M+, 100%), 35 (15%), 24 (10%)
Dichloroethyne	C2Cl2	94.927[2]	96 (M+2, 65%), 94 (M+, 100%), 59 (30%), 35 (20%)
Vinyl Chloride	C₂H₃Cl	62.498[3]	64 (M+2, 33%), 62 (M+, 100%), 27 (base peak, >100%), 26 (40%)

Note: M+ represents the molecular ion peak. M+2 peaks are characteristic of chlorine-containing compounds due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The base peak, the most intense peak in the spectrum, is assigned a relative intensity of 100%.

Experimental Protocols

The mass spectra referenced in this guide are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol for the analysis of volatile chlorinated hydrocarbons.

Sample Preparation and Introduction:

- Gaseous or highly volatile liquid samples are collected in stainless steel canisters.
- For analysis, a known volume of the sample is introduced into the GC-MS system.[5] This
 can be achieved through direct injection for concentrated samples or by using a
 preconcentration step for trace analysis.[5]
- Preconcentration techniques, such as cryofocusing, involve trapping the volatile compounds at low temperatures (e.g., -120°C) and then rapidly heating the trap for injection into the GC column.[5]



Gas Chromatography (GC):

- Column: A nonpolar capillary column, such as a HP-PONA (100 m x 0.25 mm ID x 0.5 μ m), is commonly used for the separation of volatile hydrocarbons.[6]
- Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.5 mL/min).[6]
- Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 35°C, held for 5 minutes), which is then ramped up (e.g., at 4°C/min) to a final temperature (e.g., 250°C, held for 10 minutes) to ensure the elution of all compounds.[6]
- Injection: Samples are injected in split mode to prevent column overloading.[6]

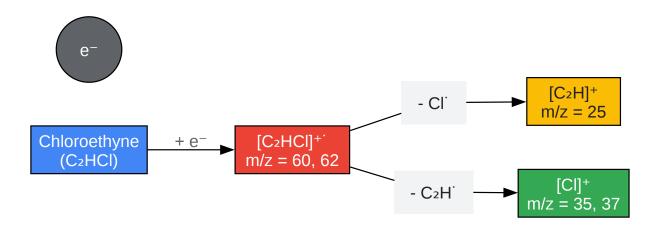
Mass Spectrometry (MS):

- Ionization: Electron Ionization (EI) is the standard method, with a typical electron energy of 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion, generating the mass spectrum.
- Data Analysis: The resulting mass spectra are compared against the NIST/EPA/NIH Mass Spectral Library for compound identification.

Fragmentation Pathway of Chloroethyne

The mass spectrum of **chloroethyne** is a result of its fragmentation following electron ionization. The proposed fragmentation pathway is illustrated in the diagram below. The initial event is the removal of an electron from the **chloroethyne** molecule to form the molecular ion (M⁺) at m/z 60. This molecular ion can then undergo further fragmentation.





Click to download full resolution via product page

Caption: Fragmentation pathway of chloroethyne in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ethyne, chloro- [webbook.nist.gov]
- 2. Ethyne, dichloro- [webbook.nist.gov]
- 3. Ethene, chloro- [webbook.nist.gov]
- 4. Chloroethyne | C2HCl | CID 68975 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. On-line analysis of volatile chlorinated hydrocarbons in air by gas chromatography-mass spectrometry Improvements in preconcentration and injection steps PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- To cite this document: BenchChem. [A Comparative Analysis of Chloroethyne Mass Spectrometry Data from the NIST Database]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205976#cross-referencing-nist-mass-spectrometry-data-for-chloroethyne]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com